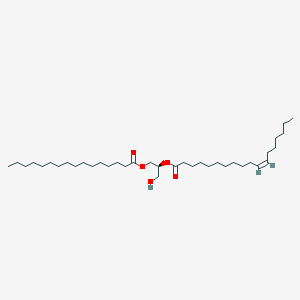
Hydroxypalmitoyl sphinganine
Vue d'ensemble
Description
C16((±)-2'-hydroxy) dihydro Ceramide (d18:0/16:0) is a 2'-hydroxylated form of C16 dihydro ceramide.
N-(2-hydroxyhexadecanoyl)sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as 2-hydroxyhexadecanoyl
Applications De Recherche Scientifique
Anti-biofilm Activity
Hydroxypalmitoyl sphinganine demonstrates notable anti-biofilm activity, specifically against Streptococcus mutans. Sphinganine, a related compound, inhibits bacterial adherence to hydroxyapatite surfaces by up to 1000-fold compared to untreated surfaces. This suggests potential applications in controlling oral biofilms and dental health management (Cukkemane et al., 2015).
Analytical Techniques in Medicine
This compound's analogs are involved in advanced analytical methods like Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). These methods are used for simultaneous determination of related compounds like safingol and D-erythro-sphinganine in human plasma, offering insights into pharmacokinetic studies in clinical trials (Cho et al., 2019).
Synthesis and Chemical Studies
Research on the synthesis of sphinganine, a compound structurally related to this compound, has been conducted to understand its structural properties. Studies involve asymmetric synthesis, highlighting the complexity and potential applications of sphinganine and its analogs in chemical and pharmaceutical research (Da Silva Pinto et al., 2021).
Immunotherapy and Anti-tumor Applications
Variants of glycosylceramides, including those with a sphinganine base, are being explored for their potential in immunotherapy, specifically in stimulating anti-tumor immune responses. This research indicates promising applications in the treatment of cancer (Chennamadhavuni et al., 2018).
Dermatological Applications
Sphinganine, a related compound, shows potential in treating hair loss and improving scalp health. Its ability to inhibit 5-α-reductase Type I and stimulate antimicrobial peptides suggests its utility in topical treatments for scalp health and hair quality (Gerlach et al., 2016).
Sphingolipid Synthesis and Plant Biology
Research on the functional significance of sphingolipids in plants like Physcomitrella patens has revealed that alterations in sphingolipid synthesis, including hydroxylation of sphinganine, can significantly impact plant growth and development. This provides insights into the role of sphingolipids in plant biology (Steinberger et al., 2021).
Nutrient Transporter Regulation and Cancer Treatment
Synthetic analogs of sphingolipids, such as sphinganine, have been evaluated for their ability to regulate nutrient transporter proteins in cancer cells. This research suggests potential applications in cancer treatment through the development of compounds that induce cancer cell death by starvation (Perryman et al., 2016).
Food and Health
Sphingolipids like sphinganine are evaluated in various food sources, highlighting the importance of understanding their occurrence and potential health impacts. This research is critical for understanding how diets might affect human health through the intake of sphingolipids (Wan et al., 2019).
Biopolymer Production
Studies on bacteria like Sphingomonas sanxanigenens NX02 have shown the simultaneous production of sphingan Ss and poly(R-3-hydroxybutyrate) from glucose. This research offers insights into cost-effective biopolymer production, with potential applications in various industries (Wu et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Hydroxypalmitoyl sphinganine functions as a skin-identical ingredient, meaning it mimics the natural ceramides found in the skin. It interacts with various enzymes and proteins involved in ceramide synthesis and metabolism. One of the key interactions is with ceramide synthase, an enzyme that catalyzes the formation of ceramides from sphinganine and fatty acids. This compound is also involved in the acylation reaction, where it combines with palmitic acid to form a stable ceramide structure .
Cellular Effects
This compound has significant effects on cellular processes, particularly in the skin. It enhances the production of ceramides, which are vital for maintaining the skin barrier and preventing transepidermal water loss. This compound also influences cell signaling pathways, promoting the expression of genes involved in skin hydration and barrier function. Additionally, this compound has been shown to improve skin elasticity and reduce inflammation in conditions such as atopic dermatitis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes involved in ceramide metabolism. It activates ceramide synthase, leading to increased production of ceramides. This compound also inhibits the activity of ceramidase, an enzyme that breaks down ceramides, thereby enhancing ceramide levels in the skin. These interactions result in improved skin barrier function and hydration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound is stable and maintains its activity over extended periods. Long-term application of this compound in in vitro and in vivo studies has demonstrated sustained improvements in skin hydration and barrier function. Additionally, it has been found to reduce the degradation of ceramides, further supporting its role in maintaining skin health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance skin hydration and barrier function without causing any adverse effects. At higher doses, some studies have reported mild irritation and inflammation. It is important to determine the optimal dosage to maximize the benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways related to ceramide synthesis and metabolism. It interacts with enzymes such as ceramide synthase and ceramidase, influencing the production and degradation of ceramides. This compound also affects the levels of other sphingolipids, including sphingosine and sphingosine-1-phosphate, which play roles in cell signaling and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the stratum corneum, where it exerts its effects on the skin barrier. The compound’s distribution is influenced by its interactions with lipid transport proteins, which facilitate its movement to the outermost layer of the skin .
Subcellular Localization
This compound is predominantly localized in the endoplasmic reticulum (ER) and Golgi apparatus, where it participates in ceramide synthesis. The compound’s activity is regulated by its subcellular localization, with specific targeting signals directing it to these compartments. Post-translational modifications, such as acylation, also play a role in its localization and function .
Propriétés
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMVCBJWMTLGK-XIWRNSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172503 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190249-36-6 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPALMITOYL SPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?
A1: this compound labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled this compound by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of this compound in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []
Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?
A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
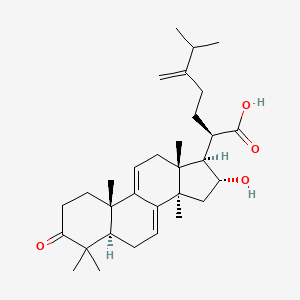

![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
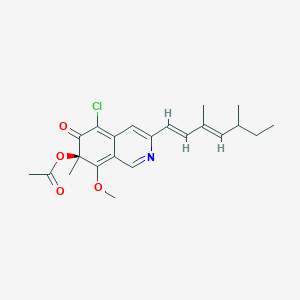
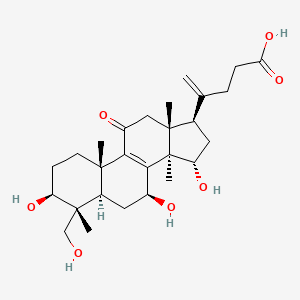
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)


![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)
![8-{2-[4-(2,4,5-Trifluoro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B1240891.png)
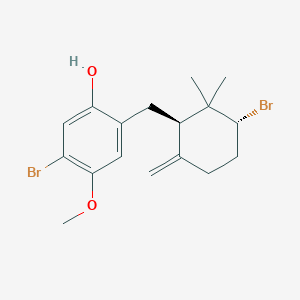
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-amino-3-methylbutanoate](/img/structure/B1240893.png)
